Some resources describe 1-(Phenylethynyl)-1-cyclopentanol as a chemical compound with the formula C13H14O and a molecular weight of 186.25 [, ]. Its structure incorporates a cyclopentanol ring and a phenylethynyl group, suggesting potential for applications in organic synthesis or materials science due to the presence of these functional groups [].
1-(Phenylethynyl)-1-cyclopentanol is an organic compound with the chemical formula and a molecular weight of approximately 186.25 g/mol. This compound is categorized as an alkynyl carbinol, characterized by the presence of a hydroxyl group (-OH) and a carbon-carbon triple bond (C≡C) attached to the same carbon atom. The structure features a cyclopentanol ring, which is a five-membered carbon ring, connected to a phenylethynyl group (C≡C-Ph). This unique combination of functional groups suggests significant potential for reactivity and applications in organic synthesis and materials science due to the electron-withdrawing properties of the alkyne group and the hydrogen-bonding capabilities of the hydroxyl group .
While specific biological activities of 1-(Phenylethynyl)-1-cyclopentanol are not extensively documented, compounds with similar structures often exhibit interesting biological properties. For instance, alkynyl carbinols can show anti-inflammatory and anticancer activities due to their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. Further research is needed to elucidate the specific biological effects of this compound.
The synthesis of 1-(Phenylethynyl)-1-cyclopentanol typically involves multi-step organic reactions. One common method includes:
1-(Phenylethynyl)-1-cyclopentanol has potential applications in:
Interaction studies involving 1-(Phenylethynyl)-1-cyclopentanol focus on its reactivity with various reagents under different catalytic conditions. For example, studies utilizing Rh(III) catalysts have demonstrated how this compound can facilitate complex organic transformations through dual directing-group strategies . Understanding these interactions is crucial for optimizing synthetic pathways and exploring new applications.
Several compounds share structural similarities with 1-(Phenylethynyl)-1-cyclopentanol, including:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-(Phenylethynyl)-cyclobutanol | Cyclobutane | Smaller ring size may affect strain and reactivity. |
1-(Phenylethynyl)-cyclohexanol | Cyclohexane | Larger ring could influence solubility and stability. |
2-(Phenylethynyl)phenol | Aromatic | Additional aromatic system may enhance biological activity. |
The uniqueness of 1-(Phenylethynyl)-1-cyclopentanol lies in its specific combination of a cyclopentane ring with an alkyne and hydroxyl group, providing distinct reactivity patterns compared to its analogs .